molecular formula C12H17NO2S B12482828 2-Benzylamino-4-methylsulfanyl-butyric acid

2-Benzylamino-4-methylsulfanyl-butyric acid

Cat. No.: B12482828
M. Wt: 239.34 g/mol
InChI Key: FOOSYQFGVYKUAE-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(methylsulfanyl)butanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-(methylsulfanyl)butanoic acid typically involves the reaction of benzylamine with a suitable precursor that contains the butanoic acid backbone and the methylsulfanyl group. One common method is the nucleophilic substitution reaction where benzylamine reacts with 4-(methylsulfanyl)butanoic acid chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(benzylamino)-4-(methylsulfanyl)butanoic acid.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(methylsulfanyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Compounds with different nucleophiles replacing the benzylamino group.

Scientific Research Applications

2-(Benzylamino)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-4-(methylsulfanyl)butanoic acid: Lacks the benzyl group, which may affect its reactivity and biological activity.

    2-(Benzylamino)-4-(hydroxyl)butanoic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

2-(Benzylamino)-4-(methylsulfanyl)butanoic acid is unique due to the presence of both the benzylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(benzylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H17NO2S/c1-16-8-7-11(12(14)15)13-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3,(H,14,15)

InChI Key

FOOSYQFGVYKUAE-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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